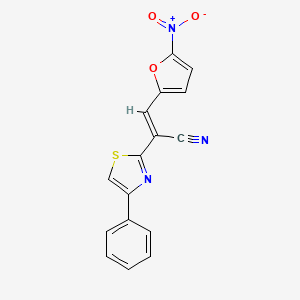

(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a nitrofuran moiety linked to a phenyl-substituted thiazole ring via an α,β-unsaturated nitrile group. Such acrylonitrile derivatives are often explored for applications in medicinal chemistry, materials science, and synthetic organic chemistry due to their versatile reactivity and functional group diversity .

Properties

IUPAC Name |

(E)-3-(5-nitrofuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S/c17-9-12(8-13-6-7-15(22-13)19(20)21)16-18-14(10-23-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXHUEVERWNGPM-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the nitrofuran ring: This can be achieved through nitration of a furan derivative.

Synthesis of the phenylthiazole ring: This often involves the reaction of a phenylthiourea with a haloketone.

Coupling reaction: The final step involves coupling the nitrofuran and phenylthiazole intermediates with acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitrofuran ring can be oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine.

Substitution: The acrylonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the acrylonitrile group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may be studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in treating infections or cancer.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific biological target. Generally, compounds with nitrofuran and thiazole rings can interact with DNA or proteins, leading to inhibition of cellular processes. The acrylonitrile group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Key Analogs :

- (E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (): This compound replaces the nitrofuran group with a 3,4-dimethoxyphenyl substituent and retains the nitro group on the thiazole-linked phenyl ring. However, the nitro group maintains strong electron-withdrawing effects, which may stabilize the molecule in redox environments .

- 3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile ():

The absence of a nitro group on the furan/thiazole system reduces electron withdrawal, increasing susceptibility to nucleophilic attack. Oxidation of this compound with H₂O₂–AcOH yields an oxirane derivative (55% yield), suggesting that the nitrofuran group in the target compound might impede similar epoxidation due to steric or electronic effects .

Biological Activity Trends: highlights thiazole-acrylonitrile derivatives with substituents like hydroxyamino or bromo groups, which exhibit anticancer activity.

Electronic and Reactivity Profiles

Stilbene Azobenzene Derivatives (): Compounds like 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile contain nitro groups and demonstrate enhanced holographic properties when bromine (electron donor) is added. This suggests that the nitrofuran group in the target compound, acting as an electron acceptor, could similarly modulate electronic transitions or photochemical behavior .

Corrosion Inhibition ():

Acrylonitriles with tetrazole groups (e.g., (E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile ) show inhibition efficiencies up to 98.69% in acidic environments. The nitrofuran-thiazole system in the target compound may offer comparable or superior corrosion resistance due to stronger adsorption via the nitro and nitrile groups .

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrofuran ring, a phenylthiazole ring, and an acrylonitrile group. Its chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H12N4O3S |

| Molecular Weight | 336.36 g/mol |

| CAS Number | 303786-02-9 |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, nitroheterocyclic compounds are known to be substrates for bacterial nitroreductases, which activate their antimicrobial properties through reduction of the nitro group .

Case Study:

In a study investigating the antibacterial effects of nitrothiophene carboxamides, it was found that these compounds were effective against various strains of E. coli, Klebsiella spp., and Shigella spp. The mechanism involved activation by bacterial nitroreductases, leading to bactericidal effects in vitro .

Anticancer Activity

The potential anticancer activity of this compound has also been explored. Compounds containing thiazole and nitrofuran moieties have demonstrated cytotoxic effects against cancer cell lines.

Mechanism of Action:

The proposed mechanism involves interaction with DNA or proteins, inhibiting cellular processes essential for cancer cell survival. The acrylonitrile group may enhance reactivity and binding affinity to biological targets.

Research Findings:

In vitro studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the nitrofuran and phenylthiazole rings followed by coupling with acrylonitrile under basic conditions.

Potential Derivatives

Derivatives of this compound are being explored for enhanced biological activity. For example:

- Nitro Group Modifications: Altering the nitro group can influence the activation process by nitroreductases.

- Substituted Thiazoles: Variations in the phenylthiazole ring may improve selectivity and potency against specific pathogens or cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.